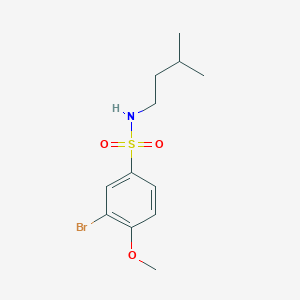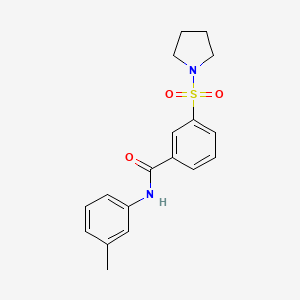
dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate, also known as DMTD, is a small molecule that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTD is a thiophene derivative that has shown promising results in various scientific studies.
作用机制
The mechanism of action of dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various enzymes and signaling pathways. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high stability in biological systems. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its efficacy in some applications.
未来方向
There are several future directions for the research on dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate. One direction is to further elucidate the mechanism of action of this compound. This will help to better understand how this compound exerts its therapeutic effects and may lead to the development of more effective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to optimize the dosing and administration of this compound for various applications. Finally, future research could focus on the development of this compound-based therapeutics for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and infectious diseases. The synthesis method has been optimized to yield high purity and yield of this compound. The mechanism of action of this compound is not fully understood, but it has been shown to inhibit the production of ROS and to modulate various enzymes and signaling pathways. This compound has several advantages for lab experiments, but it also has some limitations. Future research could focus on elucidating the mechanism of action, studying the pharmacokinetics and pharmacodynamics, and developing this compound-based therapeutics for various diseases.
合成方法
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the condensation of isonicotinic acid with methyl acrylate, followed by cyclization with thionyl chloride and sodium azide. The final step involves the reaction of the resulting intermediate with dimethyl sulfate. The synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. This compound has been tested on various cell lines and animal models, and the results have been promising. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
dimethyl 3-methyl-5-(pyridine-4-carbonylamino)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-8-10(14(19)21-2)13(23-11(8)15(20)22-3)17-12(18)9-4-6-16-7-5-9/h4-7H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSHNFJPDPRSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)




![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)


![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
